DL-Homoserine is an amino acid structurally related to L-methionine, playing a significant role in biochemical studies on amino acid metabolism. [] It is an important intermediate in the biosynthesis of threonine, isoleucine, and methionine. [] DL-Homoserine can concentrate in the brain and is involved in the production of cystathionine. []
DL-Homoserine can be produced through microbial fermentation, particularly using bacteria such as Escherichia coli and Bacillus subtilis. These microorganisms utilize specific metabolic pathways to convert simple substrates into DL-homoserine. Additionally, it can be synthesized chemically through various synthetic routes involving the reaction of homoserine lactone derivatives with other reagents .
DL-Homoserine is classified under the category of amino acids, specifically as a member of the group of homoserines. It exists as a racemic mixture of two enantiomers: D-homoserine and L-homoserine, which exhibit different biological activities. This compound is also categorized as a lactone due to its cyclic ester structure when in its lactone form.
The synthesis of DL-homoserine can be achieved through several methods, each with its own technical details:
DL-Homoserine has a molecular formula of C4H9NO3 and a molecular weight of approximately 117.12 g/mol.
The structure of DL-homoserine features:
In its lactone form, DL-homoserine exists as a five-membered cyclic compound known as homoserine lactone, which is crucial in various signaling pathways in bacteria.
DL-Homoserine participates in several chemical reactions that are essential for its function and utility in biochemical processes:
The mechanism of action for DL-homoserine primarily revolves around its role in metabolic pathways:
DL-homoserine's stability and reactivity make it suitable for various applications in biochemistry and pharmaceuticals.
DL-Homoserine has several scientific uses:
In Escherichia coli, L-homoserine biosynthesis originates from glucose through the Embden-Meyerhof-Parnas (EMP) pathway and tricarboxylic acid (TCA) cycle, culminating in the aspartate pathway. The phosphoenolpyruvate (PEP) node directs carbon toward oxaloacetate via PEP carboxylase, a critical step for aspartate formation. Metabolic engineering strategies focus on amplifying ppc (encoding PEP carboxylase) and downregulating pyruvate kinase (pyk) to minimize pyruvate diversion. Simultaneously, enhancing glucose uptake via the phosphotransferase system (PTS) and overexpressing tktA (transketolase) boost NADPH supply—essential for aspartate semialdehyde reduction to homoserine. These modifications increase carbon flux toward aspartate-derived pathways by 25–40% in engineered strains [3] [10].
Homoserine dehydrogenase (HSD), encoded by metL (or thrA), catalyzes the NADPH-dependent reduction of aspartate semialdehyde to L-homoserine. This enzyme is bifunctional in E. coli, possessing aspartate kinase (AK) activity. HSD is feedback-inhibited by L-threonine, necessitating mutagenesis to alleviate allosteric control. For example, ThrA mutants (e.g., ThrA^T352M^) reduce inhibition by 80%, elevating homoserine titers. Furthermore, HSD’s reliance on NADPH links its activity to cellular redox balance. Overexpression of pntAB (transhydrogenase) or glucose-6-phosphate dehydrogenase (zwf) augments NADPH pools, enhancing homoserine yield by 1.7-fold. Such engineering ensures sustained cofactor availability for HSD catalysis [1] [3].
L-Homoserine is a precursor for L-threonine (via homoserine kinase, ThrB) and L-methionine, while aspartate semialdehyde diverts toward L-lysine. To maximize homoserine accumulation:
Table 1: Key Enzymes in Prokaryotic L-Homoserine Biosynthesis
Enzyme | Gene | Function | Regulation Mechanism | Engineering Strategy |
---|---|---|---|---|
Aspartate kinase | thrA | Phosphorylates aspartate | Threonine inhibition | Mutagenesis (T352M) |
Homoserine dehydrogenase | metL | Reduces aspartate semialdehyde | Threonine inhibition, NADPH | pntAB overexpression |
Homoserine kinase | thrB | Phosphorylates homoserine to threonine | Competitive consumption | CRISPRi knockdown |
Diaminopimelate decarboxylase | lysA | Converts tetrahydrodipicolinate to lysine | Competitive substrate use | Gene knockout |
In plants, homoserine kinase (HSK, encoded by DMR1/HSK in Arabidopsis) phosphorylates L-homoserine to O-phospho-L-homoserine, a branch point for methionine/threonine synthesis. HSK localizes to chloroplast stroma and is structurally distinct from prokaryotic kinases, featuring a GHMP kinase domain with unique substrate specificity. Mutations in DMR1 (e.g., dmr1-1, dmr1-2) cause homoserine accumulation (up to 30-fold higher than wild-type) due to impaired kinase activity. These mutants exhibit enhanced resistance to pathogens like Hyaloperonospora arabidopsidis and Fusarium spp., linking homoserine to plant defense. HSK’s catalytic efficiency (k~cat~/K~M~ = 1.2 × 10⁴ M⁻¹s⁻¹) is 50% lower than bacterial counterparts, limiting flux toward threonine—a bottleneck for metabolic engineering [4].
Eukaryotic homoserine metabolism is tightly regulated by end-product feedback:
Table 2: Eukaryotic Homoserine Pathway Regulation
Organism | Enzyme/Component | Regulator | Effect | Physiological Consequence |
---|---|---|---|---|
Arabidopsis thaliana | Homoserine kinase (HSK) | S-adenosylmethionine (SAM) | Allosteric inhibition | Accumulated homoserine induces pathogen resistance |
Saccharomyces cerevisiae | Homoserine dehydrogenase (Hom6) | Threonine | Feedback inhibition | Flux diversion toward lysine biosynthesis |
Corynebacterium glutamicum | Homoserine dehydrogenase | Threonine, methionine | Transcriptional repression | Reduced carbon flux to methionine |
Unlike prokaryotes, eukaryotic homoserine metabolism involves subcellular compartmentalization. In S. cerevisiae, homoserine synthesis occurs in the mitochondria, while phosphorylation occurs in the cytosol. Transporters like Mup1 (methionine permease) inadvertently import homoserine due to structural similarity, causing futile cycling. In plants, plastidial transporters sequester homoserine, limiting cytosolic accumulation. Engineering chloroplast-specific exporters (e.g., via BrnFE overexpression from C. glutamicum) could enhance homoserine secretion in crops [2] [4].
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